Cas no 2680807-85-4 (2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid)

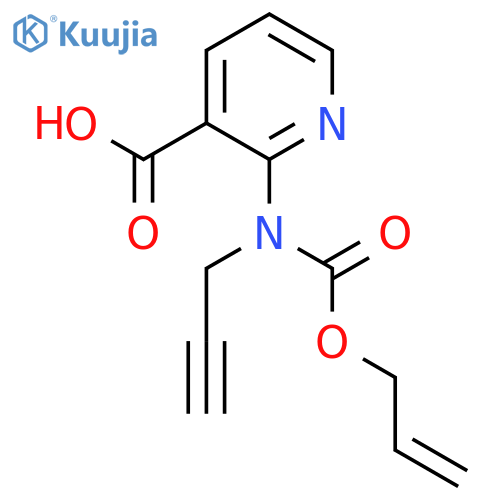

2680807-85-4 structure

商品名:2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid

2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid

- EN300-28280736

- 2680807-85-4

- 2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid

-

- インチ: 1S/C13H12N2O4/c1-3-8-15(13(18)19-9-4-2)11-10(12(16)17)6-5-7-14-11/h1,4-7H,2,8-9H2,(H,16,17)

- InChIKey: QCOBNHWSASOKOH-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N(CC#C)C1C(C(=O)O)=CC=CN=1)=O

計算された属性

- せいみつぶんしりょう: 260.07970687g/mol

- どういたいしつりょう: 260.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 399

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 79.7Ų

2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280736-10.0g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 95.0% | 10.0g |

$5099.0 | 2025-03-19 | |

| Enamine | EN300-28280736-0.1g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 95.0% | 0.1g |

$1043.0 | 2025-03-19 | |

| Enamine | EN300-28280736-1.0g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 95.0% | 1.0g |

$1185.0 | 2025-03-19 | |

| Enamine | EN300-28280736-10g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 10g |

$5099.0 | 2023-09-09 | ||

| Enamine | EN300-28280736-5.0g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 95.0% | 5.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-28280736-0.25g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 95.0% | 0.25g |

$1090.0 | 2025-03-19 | |

| Enamine | EN300-28280736-5g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 5g |

$3438.0 | 2023-09-09 | ||

| Enamine | EN300-28280736-1g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 1g |

$1185.0 | 2023-09-09 | ||

| Enamine | EN300-28280736-0.05g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 95.0% | 0.05g |

$996.0 | 2025-03-19 | |

| Enamine | EN300-28280736-0.5g |

2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |

2680807-85-4 | 95.0% | 0.5g |

$1137.0 | 2025-03-19 |

2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

2680807-85-4 (2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量